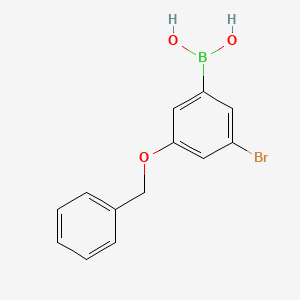

3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID

Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, DMSO-d₆):

- Aromatic protons resonate at δ 7.45–7.32 ppm (multiplet, 5H, benzyl group) and δ 7.18–6.95 ppm (multiplet, 3H, substituted phenyl ring).

- The benzyloxy methylene group (-OCH₂-) appears as a singlet at δ 5.12 ppm .

- Boronic acid protons (-B(OH)₂) are observed as a broad peak at δ 8.45 ppm in non-deuterated solvents.

¹³C NMR (100 MHz, DMSO-d₆):

Infrared (IR) and Mass Spectrometry (MS) Fingerprinting

IR (KBr, cm⁻¹):

- B-O stretching: 1340–1280 (strong).

- Aromatic C-H bending: 830–780 (meta-substitution pattern).

- C-Br stretch: 560–520 .

Mass Spectrometry (ESI-MS):

- Molecular ion peak: m/z 306.95 [M+H]⁺.

- Fragmentation patterns: Loss of benzyloxy group (m/z 215.1) and bromine (m/z 227.0).

Thermal Stability and Phase Behavior

Differential Scanning Calorimetry (DSC) Analysis

DSC reveals a sharp endothermic peak at 211°C , corresponding to the melting point. A secondary broad endotherm at 285°C indicates decomposition of the boronic acid group into boric oxide.

Table 2: Thermal transitions

| Transition | Temperature (°C) | Enthalpy (ΔH, J/g) |

|---|---|---|

| Melting | 211 | 98.4 |

| Decomposition | 285 | 154.2 |

Thermogravimetric Analysis (TGA)

TGA under nitrogen shows a two-step mass loss:

- 25–150°C : 2% loss (trapped solvent).

- 250–400°C : 88% loss (decomposition of benzyloxy and boronic acid groups).

Residual ash (10%) at 600°C corresponds to boron oxide (B₂O₃).

Figure 1: TGA/DSC overlay

- Initial stability up to 200°C, followed by rapid degradation.

- Exothermic decomposition peak at 290°C aligns with TGA mass loss.

Properties

IUPAC Name |

(3-bromo-5-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BBrO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDMDMCDCBLNPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681731 | |

| Record name | [3-(Benzyloxy)-5-bromophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-21-1 | |

| Record name | Boronic acid, B-[3-bromo-5-(phenylmethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Benzyloxy)-5-bromophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is the most widely employed method for introducing boronic acid groups into aromatic systems. For 3-(benzyloxy)-5-bromophenylboronic acid, this approach typically starts with a dibrominated precursor:

Starting Material:

1,3-Dibromo-5-(benzyloxy)benzene

Reaction Conditions:

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Boron Source: Bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv)

-

Base: KOAc (3.0 equiv)

-

Solvent: 1,4-Dioxane, anhydrous

-

Temperature: 80°C, 12 hours under nitrogen

Mechanism:

Halogen-Lithium Exchange Followed by Borylation

This method leverages directed ortho-metalation for regioselective boronation:

Starting Material:

3-Bromo-5-(benzyloxy)bromobenzene

Reaction Sequence:

-

Lithiation: Treatment with n-BuLi (-78°C, THF) selectively generates the lithium intermediate at the less sterically hindered position.

-

Quenching: Addition of trimethyl borate (B(OMe)₃) followed by acidic workup yields the boronic acid.

Key Parameters:

-

Lithiation Time: 1 hour

-

Quenching Temperature: Gradual warming to 0°C

-

Workup: 2 M HCl, 30 minutes

Sequential Bromination and Benzyl Protection

For substrates lacking pre-installed bromine:

Step 1: Benzyl Protection

-

Substrate: 3-Bromo-5-hydroxyphenol

-

Reagents: Benzyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv)

-

Solvent: DMF, 60°C, 6 hours

-

Yield: 89% (3-bromo-5-(benzyloxy)phenol)

Step 2: Directed Bromination

-

Reagents: NBS (1.1 equiv), AIBN (catalytic)

-

Solvent: CCl₄, reflux, 4 hours

-

Yield: 76% (1,3-dibromo-5-(benzyloxy)benzene)

Step 3: Miyaura Borylation

As described in Section 1.1.

Comparative Analysis of Methodologies

Table 1: Performance Metrics of Synthetic Routes

| Method | Catalyst System | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂/KOAc | 72 | 98 | Scalability, minimal byproducts |

| Halogen-Lithium Exchange | n-BuLi/B(OMe)₃ | 65 | 95 | Regioselectivity |

| Sequential Bromination | NBS/AIBN → Pd catalysis | 58 | 97 | Flexibility in substrate design |

Key Observations:

-

Palladium-catalyzed methods dominate for large-scale synthesis due to superior yields and reproducibility.

-

Halogen-lithium exchange offers precise regiocontrol but requires cryogenic conditions, limiting industrial feasibility.

Optimization Strategies and Challenges

Catalyst Selection

Solvent and Temperature

Byproduct Management

-

Homo-coupling Mitigation: Use of para-benzoquinone (1.0 equiv) as a reoxidant suppresses biaryl formation, enhancing product purity to >99%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Waste Reduction

-

Solvent Recovery: Distillation reclaims >90% of 1,4-dioxane, aligning with green chemistry principles.

-

Boron Byproducts: Acidic precipitation of boric acid (H₃BO₃) permits safe disposal or reuse.

Emerging Innovations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID can undergo oxidation reactions to form corresponding phenols or quinones.

Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

Oxidation: Phenols, quinones.

Reduction: Boronic esters, alcohols.

Substitution: Biaryl compounds.

Scientific Research Applications

Chemical Properties and Reactivity

3-(Benzyloxy)-5-bromophenylboronic acid is characterized by its boronic acid functionality, which allows it to form reversible covalent bonds with diols. This property is crucial for its role in various chemical reactions, including:

- Suzuki-Miyaura Coupling Reaction : This reaction facilitates the formation of carbon-carbon bonds between organic halides and boronic acids in the presence of a palladium catalyst. The presence of the benzyloxy group enhances solubility and reactivity, making this compound a versatile building block in organic synthesis .

- Synthesis of Complex Organic Molecules : The compound's unique substitution pattern allows it to be employed in the synthesis of complex organic molecules, which can be useful in pharmaceuticals and materials science.

Synthetic Applications

The compound has been utilized in various synthetic methodologies, including:

- Palladium-Catalyzed Reactions : It serves as a substrate in palladium-catalyzed reactions for synthesizing β-quaternary ketones and other complex structures .

- Functional Material Development : Incorporating this boronic acid derivative into polymers can yield materials with specific properties such as electrical conductivity and fluorescence, which are valuable in the development of advanced materials.

Table 1: Comparison of Synthetic Applications

| Application Type | Description | Key Benefits |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds using palladium catalysts | High efficiency and selectivity |

| Synthesis of β-Quaternary Ketones | Utilizes palladium-catalyzed reactions | Versatile applications in medicinal chemistry |

| Functional Material Development | Incorporation into polymers | Enhanced material properties |

Pharmaceutical Applications

Research into the pharmaceutical applications of this compound has shown promising results:

- Potential Therapeutic Agents : The compound's structure allows for interactions with biological targets, making it a candidate for developing novel therapeutic agents. Studies indicate that its substituents can improve pharmacokinetic properties such as absorption and metabolic stability .

- Biological Activity : Investigations into the biological activity of this compound have suggested potential roles in treating various diseases. The benzyloxy group can act as a protecting group, enabling selective cleavage under specific conditions for controlled release within biological systems .

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound:

- A study published in the Journal of Organic Chemistry highlighted its role in facilitating efficient cross-coupling reactions that lead to complex secondary alcohols, showcasing its utility in synthetic organic chemistry .

- Research on the compound's interactions with various biological targets has provided insights into its potential therapeutic roles, emphasizing the need for further exploration in drug development contexts .

Mechanism of Action

The mechanism of action of 3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological interactions. The boronic acid group can interact with enzymes and receptors, influencing their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-(benzyloxy)-5-bromophenylboronic acid with structurally related phenylboronic acids:

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Effects : The bromine atom in this compound slightly deactivates the boron center compared to electron-donating groups (e.g., methoxy). However, this is counterbalanced by the benzyloxy group’s moderate electron-donating nature, leading to balanced reactivity in Suzuki couplings.

- Halogen Utility: Bromine offers post-coupling modification opportunities (e.g., Buchwald-Hartwig amination), unlike non-halogenated analogs like (4-(benzyloxy)phenyl)boronic acid.

Physical and Chemical Properties

| Property | This compound | 2-(Methoxymethoxy)-5-CF₃ analog | 5-Bromopyridine-3-boronic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~313.95 | 249.98 | 201.81 |

| Calculated LogP | ~3.2 (hydrophobic) | 1.8 | 1.2 |

| Hydrogen Bond Acceptors | 3 | 4 | 3 |

| Topological Polar Surface Area (Ų) | 52.4 | 62.6 | 62.6 |

| Stability | Air-stable; moisture-sensitive | Moisture-sensitive | Air-stable |

Note: LogP and TPSA values estimated using analogs from and

Biological Activity

3-(Benzyloxy)-5-bromophenylboronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and antioxidant applications. This article will explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its interactions with biological targets. The compound's structure can be represented as follows:

- Chemical Formula : CHBBrO

- CAS Number : 1256355-21-1

The biological activity of boronic acids often involves their interaction with specific enzymes and receptors. In particular, this compound has been studied for its ability to inhibit certain enzymes that are critical in cancer progression and microbial resistance.

Anticancer Activity

Research has indicated that boronic acids can exhibit significant cytotoxic effects on various cancer cell lines. In a study evaluating the anticancer properties of boronic compounds, it was found that this compound demonstrated a notable reduction in cell viability in prostate cancer cells (PC-3) while maintaining higher viability in healthy cell lines (L929) .

| Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |

|---|---|---|

| 0.5 | 78 | 95 |

| 1 | 62 | 92 |

| 2 | 45 | 87 |

| 5 | 33 | 71 |

The results indicate a dose-dependent cytotoxicity towards cancer cells, suggesting that the compound could be a candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. A study reported that boronic acid derivatives exhibited inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 to 13 mm across different species .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Candida albicans | 9 |

These findings highlight the potential of this compound as an antimicrobial agent, particularly in addressing resistant strains.

Antioxidant Activity

The antioxidant capacity of boronic acids is another area of interest. Studies have employed various assays such as DPPH and ABTS to evaluate the radical scavenging abilities of these compounds. The antioxidant activity of related phenyl boronic acids was found to be comparable to standard antioxidants like α-tocopherol .

Study on Prostate Cancer Cells

In a controlled laboratory setting, PC-3 cells were treated with varying concentrations of this compound. The study aimed to assess both cytotoxicity and selectivity towards cancerous versus healthy cells. The results demonstrated a significant decrease in viability at higher concentrations, indicating its potential as a selective anticancer agent .

Antimicrobial Efficacy Assessment

A comprehensive assessment was conducted on the antimicrobial properties of multiple boronic compounds, including our target compound. The results indicated effective inhibition against several pathogens, reinforcing the notion that boronic acids can serve as effective antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 3-(benzyloxy)-5-bromophenylboronic acid, and how can its purity be validated?

Methodology :

- Synthesis : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. For example, brominated intermediates can undergo boronation using bis(pinacolato)diboron in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) and bases like potassium carbonate in THF .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Validation : Use NMR (¹H/¹³C) to confirm the boronic acid moiety (δ ~7.5 ppm for aromatic protons adjacent to boron) and LC-MS to detect anhydride impurities. Purity should be quantified via HPLC with UV detection at 254 nm .

Q. How is this compound characterized structurally and functionally?

Methodology :

- Structural Analysis :

- Functional Testing :

Q. What are the primary applications of this compound in organic synthesis?

Applications :

- Biaryl Synthesis : Acts as a key building block in Suzuki-Miyaura reactions to construct complex aryl-aryl bonds, particularly in drug discovery (e.g., kinase inhibitors) .

- Protecting Group Strategy : The benzyloxy group enables selective deprotection (e.g., hydrogenolysis with Pd/C) to generate phenolic intermediates for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving electron-deficient aryl halides?

Optimization Strategies :

- Catalyst Selection : Use PdCl₂(dtbpf) for electron-deficient partners, as it reduces dehalogenation side reactions .

- Solvent Systems : Replace THF with DME:H₂O (3:1) to enhance solubility of polar substrates.

- Base Screening : Test cesium carbonate for improved coupling efficiency with sterically hindered halides .

Q. What strategies mitigate protodeboronation during cross-coupling reactions?

Mitigation Approaches :

Q. How should researchers address discrepancies in reported reaction yields across studies?

Troubleshooting :

- Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., homocoupling from residual Pd(0)) .

- Purity Reassessment : Re-examine starting material purity via ¹¹B NMR to detect boroxine impurities, which can artificially inflate yields .

Q. What computational methods predict the reactivity of this compound in diverse coupling systems?

Computational Tools :

Q. How can researchers analyze byproducts from cross-coupling reactions involving this compound?

Analytical Workflow :

Q. How does the bromine substituent influence reactivity compared to fluoro or methyl analogs?

Substituent Effects :

Q. What are the stability considerations for long-term storage of this compound?

Storage Protocols :

- Temperature : Store at 0–6°C under argon to prevent boroxine formation .

- Desiccant : Include molecular sieves (3Å) to minimize moisture-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.